2-Nitrothiazole

Descripción

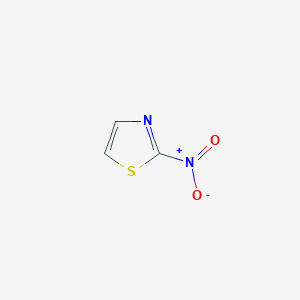

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-nitro-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O2S/c6-5(7)3-4-1-2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNUOSXDMYFQNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073268 | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1606-76-4 | |

| Record name | 2-Nitrothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1606-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazole, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606764 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-NITROTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355043 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazole, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2-Nitrothiazole and its Precursors

Synthesis from 2-Aminothiazole (B372263) Precursors

A primary and well-documented route to this compound involves the use of 2-aminothiazole as a starting material. This process hinges on the introduction of a nitro group onto the thiazole (B1198619) ring, a transformation that requires careful control of reaction conditions.

The direct nitration of 2-aminothiazole is a common method for synthesizing nitrothiazole derivatives. chemicalbook.comias.ac.in This typically involves treating 2-aminothiazole with a mixture of nitric acid and sulfuric acid. chemicalbook.com The reaction proceeds through the formation of an intermediate, 2-nitraminothiazole, which then rearranges upon heating to yield 2-amino-5-nitrothiazole (B118965). chemicalbook.com

Another approach involves the diazotization of 2-aminothiazoles, followed by a Sandmeyer-type reaction. core.ac.ukias.ac.in In this process, the 2-amino group is converted into a diazonium salt, which is then displaced by a nitro group. mnstate.edunumberanalytics.comadda247.comwikipedia.orgbyjus.com The diazotization is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to prevent the unstable diazonium salt from decomposing. numberanalytics.combyjus.com The subsequent reaction with a copper(I) salt and a nitrite source introduces the nitro group onto the thiazole ring.

The nitration of substituted 2-aminothiazoles has also been studied. For instance, the mononitration of various alkyl-2-aminothiazoles has been achieved using absolute nitric acid in concentrated sulfuric acid at low temperatures (0° to -10° C). cdnsciencepub.com

A summary of typical nitration conditions for 2-aminothiazole is presented in the table below.

| Starting Material | Reagents | Conditions | Product | Reference(s) |

| 2-Aminothiazole | Nitric acid, Sulfuric acid | 15°C, Cooling with ice | 2-Nitraminothiazole (intermediate), then 2-Amino-5-nitrothiazole | chemicalbook.com |

| 2-Aminothiazole | Nitric acid, Sulfuric acid | Low temperature (0-5°C) | 2-Nitramino-5-nitrothiazole | cdnsciencepub.com |

| Alkyl-2-aminothiazoles | Absolute nitric acid, Concentrated sulfuric acid | 0° to -10°C | Alkyl-2-nitraminothiazoles | cdnsciencepub.com |

| 2-Aminothiazole hydrochloride | Nitric acid | Below 10°C | 2-Aminothiazole nitrate (B79036) | google.com |

This table presents a selection of reported conditions and is not exhaustive.

The nitration of 2-aminothiazole is not without its difficulties. One of the primary challenges is controlling the regioselectivity of the reaction. Depending on the conditions, nitration can occur at different positions on the thiazole ring. For instance, while the aim is often to produce this compound, the formation of 5-nitrothiazole (B1205993) derivatives is also common. cdnsciencepub.com

Furthermore, the reaction can be hazardous, with the potential for explosions, particularly during the nitration and rearrangement steps on a commercial scale. google.com The intermediate 2-nitraminothiazole can be unstable. acs.org

Optimization strategies focus on carefully controlling reaction parameters such as temperature, reaction time, and the concentration of reagents. Lower temperatures generally favor the formation of the 2-nitramino intermediate, while higher temperatures promote rearrangement to the 5-nitro product. cdnsciencepub.com The amount of water in the reaction medium also plays a crucial role; its presence can influence the formation and stability of the nitramine intermediate. acs.org

To mitigate the hazards associated with direct nitration, alternative procedures have been developed. One such method involves preparing 2-aminothiazole nitrate from its hydrochloride salt and then rearranging it in concentrated sulfuric acid at temperatures not exceeding 35°C. google.com

| Challenge | Optimization Strategy | Desired Outcome | Reference(s) |

| Regioselectivity | Control of temperature and reaction time | Selective formation of the desired nitrothiazole isomer | cdnsciencepub.com |

| Reaction Hazards (Explosions) | Use of milder reaction conditions, alternative procedures like rearrangement of 2-aminothiazole nitrate | Safer synthesis process | google.comgoogle.com |

| Instability of Intermediates | Control of water content in the reaction medium, prompt quenching of the reaction | Isolation of the desired product in good yield | acs.org |

This table highlights key challenges and corresponding optimization strategies in the nitration of 2-aminothiazole.

Nitration Processes and Conditions

Alternative Synthetic Pathways

Beyond the direct nitration of 2-aminothiazole, other synthetic strategies are being explored to access this compound and its derivatives. These alternative pathways often aim to improve regioselectivity and introduce novel catalytic systems.

Achieving regioselective nitration is a significant goal in thiazole chemistry. The inherent reactivity of the thiazole ring directs electrophilic substitution, such as nitration, typically to the 5-position. numberanalytics.com However, by employing specific directing groups or reaction conditions, it is possible to influence the position of nitration.

For instance, the nitration of 2,5-dimethylthiazole (B1293674) with nitric acid/trifluoroacetic anhydride (B1165640) has been shown to yield 2,5-dimethyl-4-nitrothiazole, demonstrating that substitution can be directed to the 4-position. semanticscholar.org The choice of the nitrating agent is also crucial. A mixture of concentrated nitric acid and acetic anhydride has been used for the nitration of certain thiazole derivatives. semanticscholar.org

The development of catalytic methods for thiazole nitration offers a promising avenue for more efficient and selective syntheses. While traditional methods often rely on stoichiometric amounts of strong acids, catalytic approaches can offer milder reaction conditions and improved sustainability.

One innovative approach involves the use of an aluminosilicate (B74896) catalyst treated with nitric acid and an acid anhydride in a solvent-free process. google.com This method has been shown to produce nitrated aromatic compounds, including those with a thiazole ring, in high yields and with good regioselectivity. google.com Another example is the use of potassium iodide and ammonium (B1175870) nitrate to catalyze the aerobic oxidative cyclization of ketones with thioureas, providing access to 2-aminothiazoles which can be precursors for nitration. researchgate.net

Recent research has also focused on metal-catalyzed C-H nitration reactions, which could potentially be applied to thiazole systems for highly regioselective synthesis. acs.org

Strategies for Regioselective Nitration

Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs of this compound is a pivotal area of research, enabling the systematic modification of its structure to fine-tune its chemical properties. These modifications can be broadly categorized into two main areas: functionalization at the thiazole ring and transformations of the nitro group.

Functionalization at the Thiazole Ring

The thiazole ring of this compound is susceptible to various functionalization reactions, allowing for the introduction of diverse substituents. These reactions are fundamental for creating a library of compounds with varied electronic and steric properties.

The this compound system can undergo nucleophilic aromatic substitution reactions. For instance, this compound reacts with alkoxide ions, such as methoxide (B1231860) and tert-butoxide, to yield the corresponding 2-alkoxythiazole derivatives in nearly quantitative amounts. rsc.org Similarly, its reaction with piperidine (B6355638) produces 2-(N-piperidyl)thiazole. rsc.org The presence of the nitro group at the 2-position activates the ring for such substitutions.

Interestingly, in the case of 5-chloro-2-nitrothiazole, substitution with sodium methoxide occurs at the C-2 position, displacing the nitro group rather than the chlorine atom at C-5. rsc.org This highlights the strong activating effect of the nitro group towards nucleophilic attack at its own position. The reactivity in these substitution reactions can also be influenced by the counter-ion of the nucleophile (e.g., Li+, Na+, K+), suggesting the involvement of ion pairs in the reaction mechanism. rsc.org

Table 1: Nucleophilic Substitution Reactions of this compound and its Derivatives

| Substrate | Nucleophile | Product | Yield |

| This compound | Methoxide | 2-Methoxythiazole (B88229) | Quantitative |

| This compound | tert-Butoxide | 2-tert-Butoxythiazole | Quantitative |

| This compound | Piperidine | 2-(N-Piperidyl)thiazole | Quantitative |

| 5-Chloro-2-nitrothiazole | Sodium methoxide | 2-Methoxy-5-chlorothiazole | Not specified |

Mannich base derivatives of nitrothiazoles have been synthesized and investigated. mdpi.comresearchgate.net The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (often formaldehyde), and a primary or secondary amine. This reaction provides a versatile method for introducing aminomethyl groups onto the thiazole scaffold. researchgate.netsubmitjurnal.id

In one synthetic approach, 2-amino-5-nitrothiazole is first N-acylated with 2-chloroacetyl chloride. mdpi.com The resulting intermediate undergoes S-alkylation and intramolecular cyclization, followed by a Mannich reaction with piperidine and various benzaldehydes to furnish the target Mannich bases. mdpi.com These reactions demonstrate the feasibility of constructing complex molecules incorporating the this compound core.

Table 2: Synthesis of Mannich Base Nitrothiazole Derivatives

| Starting Material | Reagents | Product Structure |

| 2-Amino-5-nitrothiazole | 1. 2-Chloroacetyl chloride2. S-alkylation/cyclization3. Piperidine, Benzaldehydes | Complex Mannich bases |

Azo dyes incorporating the thiazole moiety can be synthesized from 2-amino-5-nitrothiazole through a diazo-coupling reaction. nih.govrsc.orgresearchgate.netresearchgate.net This process involves the diazotization of the amino group on the thiazole ring, followed by coupling with a suitable aromatic compound.

The synthesis typically begins with the diazotization of 2-amino-5-nitrothiazole using sodium nitrite in an acidic medium, such as sulfuric acid, at low temperatures (0–5 °C). nih.govrsc.org The resulting cold diazonium salt solution is then added to a solution of the coupling component (e.g., phenols, anilines, or other activated aromatic systems) to form the final azo dye. nih.govrsc.org This method has been successfully employed to create a variety of thiazole-containing azo dyes. nih.govrsc.org

Table 3: Azo Dye Synthesis from 2-Amino-5-nitrothiazole

| Diazonium Salt Source | Coupling Component | Reaction Conditions |

| 2-Amino-5-nitrothiazole | Various aromatic compounds | Diazotization with NaNO₂/H₂SO₄ at 0-5°C, followed by coupling |

| 2-Amino-5-nitrothiazole | 3-Methyl-4-nitrophenol | Diazotization and coupling in alkaline alcoholic solution |

Mannich Base Derivatization

Modifications of the Nitro Group

The nitro group of this compound is a key functional handle that can be chemically transformed to introduce new functionalities, significantly altering the electronic properties of the molecule.

A primary transformation of the nitro group is its reduction to an amine. This conversion is a fundamental step in the synthesis of various 2-aminothiazole derivatives. The reduction of the nitro group in nitrothiazoles can be achieved using various reducing agents. ias.ac.in Common methods include catalytic hydrogenation with hydrogen gas over a palladium on carbon (Pd/C) catalyst or chemical reduction using reagents like tin(II) chloride. The resulting 2-aminothiazole is a versatile intermediate for further synthetic modifications.

For example, the reduction of 2-acetamino-5-nitrothiazole, followed by hydrolysis, yields 2-amino-5-aminothiazole. ias.ac.inias.ac.in However, the isolation of the diamino product can be challenging due to its instability. ias.ac.inias.ac.in

Table 4: Reduction of this compound Derivatives

| Starting Material | Reducing Agent | Product |

| This compound | H₂/Pd-C or SnCl₂ | 2-Aminothiazole |

| 2-Acetamino-5-nitrothiazole | Various reducing agents | 2-Acetamino-5-aminothiazole |

Derivatization of the Amino Group (e.g., Semicarbazones, Amides)

While this compound itself does not possess an amino group, its important precursor and analogue, 2-amino-5-nitrothiazole, is frequently used as a scaffold for derivatization. The amino group at the 2-position is a versatile handle for introducing a wide range of functional groups, leading to the synthesis of semicarbazones and amides with diverse properties.

Semicarbazones

The synthesis of 2-amino-5-nitrothiazole-derived semicarbazones is a common strategy to generate novel compounds. A library of these derivatives has been synthesized and evaluated for various biological activities. nih.gov The general synthetic procedure involves the reaction of a 4-(5-nitrothiazol-2-yl)semicarbazide intermediate with a variety of appropriate aldehydes or ketones. nih.govresearchgate.net This condensation reaction is typically carried out under reflux conditions for extended periods, with the pH adjusted using glacial acetic acid. nih.gov The crude product is often purified by recrystallization from ethanol (B145695). nih.gov

A series of these semicarbazones were designed based on essential pharmacophoric elements to explore their potential as inhibitors of enzymes like monoamine oxidase (MAO). researchgate.netscispace.com Most of the synthesized compounds showed a preference for inhibiting the MAO-B isoform. nih.govresearchgate.netscispace.com

| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 4-(5-nitrothiazol-2-yl)semicarbazide | Substituted Aldehydes/Ketones | Reflux, pH 5-6 (glacial acetic acid), 29–80 h | Substituted Semicarbazones | nih.gov |

| Acetone semicarbazone | N2-alkylation (NaH), then hydrolysis | - | 2-alkylsemicarbazides | researchgate.net |

Amides

The acylation of 2-amino-5-nitrothiazole to form amides is another key transformation. Traditional methods involve reacting the amine with various acyl halides in a solvent like dry pyridine (B92270) to produce the corresponding amides in high yields. mdpi.com However, these methods can be challenging, especially with base-sensitive acyl chlorides.

To overcome these limitations, a more efficient, high-yield methodology has been developed. montana.eduresearchgate.net This approach involves the initial silylation of 2-amino-5-nitrothiazole (ANT) to produce N-(trimethylsilyl)-2-amino-5-nitrothiazole (N-(TMS)-ANT). montana.eduthieme-connect.comx-mol.net This intermediate reagent is exceptionally effective for preparing ANT amides in excellent yields, even allowing for the use of cyclic anhydrides and sensitive acyl chlorides that are incompatible with older procedures. montana.eduresearchgate.net The synthesis of N-(TMS)-ANT itself is achieved in near-quantitative yield (99%) through the silylation of ANT with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) and trimethylsilyl (B98337) chloride (TMSCl), using catalytic saccharin. montana.eduthieme-connect.comx-mol.net Other synthetic routes to produce 2-aminothiazole amides involve coupling reactions mediated by reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI). mdpi.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Traditional Acylation | 2-amino-5-nitrothiazole, Acyl Halides, Pyridine | Simple procedure, high yields for robust substrates. | mdpi.com |

| Silyl-Amide Synthesis | N-(TMS)-ANT, Acyl Chlorides/Anhydrides | Excellent yields (99%), compatible with sensitive reagents, avoids strong bases. | montana.eduresearchgate.netthieme-connect.com |

| EDCI-Mediated Coupling | 2-aminothiazole, Carboxylic Acids, EDCI | Couples carboxylic acids directly to the amine. | mdpi.com |

| One-Pot Thiazole Formation | β-ethoxy acrylamide, NBS, Thiourea | An efficient, one-pot method yielding 2-aminothiazole-5-carboxamide. semanticscholar.org | semanticscholar.org |

Strategies for Chimeric and Hybrid Compounds

Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule. This approach is used to create chimeric or hybrid compounds that may exhibit improved activity profiles or novel mechanisms of action. The this compound scaffold has been successfully incorporated into various hybrid structures.

One notable strategy involves creating chimeras of 5-nitrothiazole and non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net These molecules are designed based on the structure of Nitazoxanide (B1678950), which contains a 2-amino-5-nitrothiazole head and an acetylsalicylic tail linked by an amide bridge. researchgate.net New analogues have been synthesized by linking the 5-nitrothiazole moiety to NSAIDs like ibuprofen, clofibric acid, and indomethacin (B1671933) through a DCC-activated amidation process. researchgate.netucl.ac.uk

Another successful approach is the hybridization of the nitrothiazole core with other heterocyclic systems. preprints.org

Nitrothiazole-Thiazolidinone Hybrids : Inspired by the individual antimicrobial activities of nitroazoles and thiazolidin-4-ones, novel hybrid compounds have been synthesized. nih.gov These hybrids have demonstrated potent activity against a range of microbial pathogens. nih.gov

Nitrothiazole-Thiadiazole Hybrids : The synthesis of compounds incorporating both 1,3,4-thiadiazole (B1197879) and 5-nitrothiazole moieties has been reported. mdpi.com These hybrids are designed with a "hydrogen bonding–thiadiazole–hydrophobic interaction" concept, where the nitrothiazole group plays a key role in binding interactions. mdpi.com

Thiobisthiazole Compounds : Novel 5-nitro-2,2'-thiobisthiazole compounds are produced by reacting 2-bromo-5-nitrothiazole (B146120) with a thiazolyl mercaptan compound. google.com

| Hybrid/Chimera Type | Pharmacophores | Linkage Strategy | Reference |

|---|---|---|---|

| Nitrothiazole-NSAID Chimera | 5-Nitrothiazole + NSAID (e.g., Indomethacin) | DCC-activated amidation (Amide bridge) | researchgate.net |

| Nitrothiazole-Thiazolidinone Hybrid | 5-Nitrothiazole + Thiazolidin-4-one | Multi-step synthesis | nih.gov |

| Nitrothiazole-Thiadiazole Hybrid | 5-Nitrothiazole + 1,3,4-Thiadiazole | Thioacetamide linker | mdpi.com |

| 5-nitro-2,2'-thiobisthiazole | 5-Nitrothiazole + Thiazole | Reaction of 2-bromo-5-nitrothiazole with a mercaptothiazole | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable chemical processes. mdpi.com Green chemistry principles, such as waste prevention, the use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like this compound and its precursors. um-palembang.ac.id

Solvent-Free and Environmentally Benign Syntheses

A primary goal of green synthesis is to reduce or eliminate the use of hazardous solvents, which account for a large portion of waste in the chemical industry. mdpi.com

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool in green chemistry, offering advantages such as selective heating, reduced reaction times, and often higher product yields compared to conventional heating methods. sdiarticle5.com This technique has been successfully applied to synthesize Schiff bases derived from 2-amino-5-nitrothiazole. For instance, the reaction of 5-bromosalicylaldehyde (B98134) with 2-amino-5-nitrothiazole, which takes 3–4 hours under conventional reflux to give a 70–72% yield, can be completed in just 4–5 minutes with an 87–88% yield using microwave irradiation. sdiarticle5.com

Catalytic Systems: The development of efficient and reusable catalysts is another cornerstone of green synthesis. For the synthesis of 2-aminothiazoles, which are key precursors, a magnetically recoverable catalyst system using Fe3O4 nanoparticles has been developed. researchgate.net This method allows for the synthesis to proceed under greener, cleaner conditions with shorter reaction times and provides for easy separation of the catalyst from the reaction mixture using an external magnet. researchgate.net

| Reaction | Conventional Method | Green Method | Advantage of Green Method | Reference |

|---|---|---|---|---|

| Schiff Base Synthesis (2-amino-5-nitrothiazole + aldehyde) | Reflux in ethanol (3-4 hours), 70-72% yield | Microwave irradiation (4-5 minutes), 87-88% yield | Drastically reduced reaction time, higher yield | sdiarticle5.com |

| 2-Aminothiazole Synthesis | Homogeneous catalysis, difficult separation | Heterogeneous Fe3O4 nanoparticle catalyst | Catalyst is reusable, easy magnetic separation, cleaner conditions | researchgate.net |

Atom Economy and Sustainable Methodologies

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comyildiz.edu.tr A reaction with high atom economy is one that minimizes waste at the molecular level. slideshare.net The ideal reaction would have 100% atom economy, where all reactant atoms are found in the product. jocpr.com

In the context of this compound synthesis, applying the principle of atom economy involves designing synthetic routes that maximize the incorporation of starting materials. While classic condensation reactions like the Hantzsch thiazole synthesis are not perfectly atom-economical due to the formation of byproducts like water, modern methodologies strive for improvement.

Sustainable methodologies also focus on avoiding hazardous reagents and reaction steps. For example, traditional preparations of 2-amino-5-nitrothiazole often involve nitration and rearrangement steps that can be hazardous, particularly on a commercial scale. google.com Newer processes have been developed that avoid these dangerous steps altogether, representing a significant advance in process safety and sustainability. google.com Efficient, one-pot procedures that combine multiple steps without isolating intermediates, such as the synthesis of 2-aminothiazole-5-carboxamides from β-ethoxy acrylamide, also contribute to a more sustainable process by reducing solvent use and waste generation. semanticscholar.org

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the 2-Position

The presence of the nitro group at the 2-position of the thiazole (B1198619) ring makes this carbon atom highly susceptible to nucleophilic attack. The mechanism of these reactions generally follows a two-step nucleophilic aromatic substitution (SNAr) pathway. rsc.orgrsc.orgrsc.org This involves the initial addition of the nucleophile to form a resonance-stabilized intermediate, often referred to as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.pubnih.govmasterorganicchemistry.com

Role of the Nitro Group as a Leaving Group

Kinetic studies have demonstrated that the nitro group in 2-nitrothiazole can function as a leaving group in SNAr reactions, a role more commonly associated with halogens. rsc.orgrsc.org The behavior of the nitro group as a nucleofuge parallels that of more conventional leaving groups, suggesting a similar two-step mechanism is in operation. rsc.orgrsc.orgrsc.org The displacement of the nitro group is a well-established phenomenon in SNAr reactions, where it is generally considered a good leaving group. rsc.org In the context of thiazole derivatives, the reaction of this compound with nucleophiles like sodium methoxide (B1231860) leads to the formation of the corresponding 2-methoxythiazole (B88229) in high yield and at a high reaction rate. sciepub.com

However, the nucleofugicity of the nitro group can be influenced by factors such as hydrogen bonding between the leaving group and the solvent or the nucleophile, which can cause significant variations in observed reactivities when compared to other leaving groups like chlorine. rsc.org

Influence of Counterions and Solvents on Reactivity

The nature of the counterion associated with an anionic nucleophile can have a notable effect on the rate of SNAr reactions of this compound. rsc.orgrsc.org For instance, in reactions with alkoxides, changing the counterion from Lithium (Li⁺) to Sodium (Na⁺) to Potassium (K⁺) can influence reactivity. rsc.orgrsc.org Interestingly, the presence of ion pairs can sometimes enhance reactivity, possibly through an interaction with the nitro group. rsc.orgrsc.org For the methoxy (B1213986) substitution of this compound, the relative rate ratio for kLi:kNa:kK is 1:1.26:1.23. rsc.org This is in contrast to the behavior observed in some chlorothiazole systems where ion pairing can decrease reactivity. rsc.org

The solvent also plays a crucial role in these reactions. nih.govnih.gov The polarity, polarizability, and hydrogen bonding capabilities of the solvent can significantly impact the reaction rates by stabilizing or destabilizing the transition states and intermediates involved in the SNAr mechanism. nih.govnih.gov For example, studies in mixed solvent systems like methanol-dimethyl sulfoxide (B87167) (MeOH-Me₂SO) have shown that the rate of SNAr reactions can be dramatically altered by changing the solvent composition. nih.govnih.gov

Table 1: Relative Rate Ratios for Methoxy Substitution of Thiazole Derivatives with Different Counterions

| Compound | kLi:kNa:kK Ratio |

|---|---|

| This compound | 1 : 1.26 : 1.23 |

| 2-Chlorothiazole | 1 : 1.12 : 1.49 |

| 4-Chlorothiazole | 1 : 1.30 : 2.39 |

Data sourced from kinetic studies of nucleophilic aromatic substitution reactions. rsc.org

Autocatalytic Phenomena in Specific Nucleophilic Reactions

Autocatalysis has been observed in the reactions of this compound with certain nucleophiles, such as piperidine (B6355638). rsc.orgrsc.org This phenomenon, where a product of the reaction acts as a catalyst for the same reaction, is explained by the presence of an interaction between the substrate and the nucleophile in an equilibrium that precedes the actual substitution step. rsc.orgrsc.org The enhancement of the observed rate constants with increasing initial concentrations of the amine has also been reported for other nitro-substituted heterocyclic and homocyclic aromatic compounds in weakly polar solvents. rsc.org This autocatalytic behavior is often linked to the formation of a molecular complex that facilitates the subsequent substitution.

Electrophilic Substitution Reactivity of the Thiazole Ring

In contrast to its high reactivity towards nucleophiles at the 2-position, the thiazole ring in this compound is generally deactivated towards electrophilic substitution. sciepub.comias.ac.in This deactivation is a direct consequence of the powerful electron-withdrawing nature of the nitro group. ias.ac.in

Quantum Chemical Insights into Reaction Pathways

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide valuable insights into the reaction mechanisms and energetics of both nucleophilic and electrophilic reactions of thiazole derivatives. nih.govmdpi.comresearchgate.net These computational methods can be used to explore potential energy surfaces, identify transition states, and calculate activation energy barriers for different reaction pathways. hokudai.ac.jp For example, DFT studies on the biotransformation of thiazole have explored the energy barriers for metabolic pathways like epoxidation and oxidation at the sulfur or nitrogen atoms. nih.gov Such calculations can help to rationalize the observed regioselectivity and reactivity patterns. For instance, they can elucidate why certain positions on the thiazole ring are more susceptible to either nucleophilic or electrophilic attack by mapping the molecular electrostatic potential and analyzing frontier molecular orbitals. researchgate.net These theoretical studies complement experimental findings by providing a detailed, molecular-level understanding of the factors that govern the reactivity of this compound.

Electron-Driven Reactions and Dissociative Electron Attachment (DEA)

The study of electron-driven reactions in nitrothiazoles, particularly through dissociative electron attachment (DEA), provides critical insights into their reactivity and potential applications. In DEA, a low-energy electron attaches to a neutral molecule, forming a transient negative ion (TNI). This TNI can then stabilize or, more commonly, dissociate into a stable anion and one or more neutral fragments. Research in this area often involves crossed electron-molecule beam experiments coupled with mass spectrometry to identify the resulting anionic fragments and measure their formation efficiencies as a function of electron energy. Quantum chemical calculations are also employed to elucidate the dissociation pathways and energetics of these reactions.

A significant focus of this research has been on 2-bromo-5-nitrothiazole (B146120) (BNT), a compound of interest for its potential as a radiosensitizer in cancer therapy. aip.orgaip.orgnih.gov The presence of both a nitro group and a halogen atom, both with high electron affinity, makes BNT particularly susceptible to reactions initiated by low-energy electrons. aip.orgaip.org

Upon attachment of a low-energy electron, 2-bromo-5-nitrothiazole (BNT) can form a transient negative ion (TNI). A fraction of these TNIs are stable enough against both spontaneous electron detachment and dissociation to be detected by a mass spectrometer, which typically occurs on a timescale of about 100 microseconds. aip.org The formation of this parent anion (BNT⁻) is observed in a sharp resonance close to 0 eV. aip.org

However, dissociative electron attachment is the predominant reaction at these near-zero electron energies. aip.org The intensity of the fragment anions is significantly higher than that of the parent anion, BNT⁻. aip.org Specifically, the intensities of the fragment anions (BNT–NO₂)⁻, (BNT–Br)⁻, and Br⁻ are approximately 14, 90, and 8.5 times higher, respectively, than that of BNT⁻. aip.org This indicates that while the parent anion can be formed, it is much more likely to undergo dissociation.

The radical anions of this compound and its derivatives have been observed to exist as contact ion pairs in ethereal solvents. rsc.org The formation of chelate rings can occur when the organic anion contains two adjacent binding sites, which influences the conformational stability of these radicals. rsc.org

Table 1: Relative Intensities of Anions Formed from DEA to 2-Bromo-5-Nitrothiazole at near 0 eV

| Anion | Relative Intensity |

|---|---|

| BNT⁻ | 1 |

| (BNT–NO₂)⁻ | ~14 |

| (BNT–Br)⁻ | ~90 |

| Br⁻ | ~8.5 |

This table is based on data from experimental studies on dissociative electron attachment to 2-bromo-5-nitrothiazole. aip.org

Experimental and theoretical studies on 2-bromo-5-nitrothiazole (BNT) have revealed multiple fragmentation pathways following electron attachment. aip.orgresearchgate.net The primary dissociation channels involve the cleavage of the C-Br and C-NO₂ bonds, as well as the opening of the thiazole ring. aip.org

At electron energies near 0 eV, the dominant fragmentation pathways lead to the formation of (BNT–NO₂)⁻ and (BNT–Br)⁻. aip.org A notable observation is the significant difference in the yields of the complementary fragment anions (BNT–Br)⁻ and Br⁻. Although both can be formed by the cleavage of the C-Br bond, the yield of (BNT–Br)⁻ is approximately ten times higher than that of Br⁻. aip.org

At a resonance near 4 eV, the primary anionic fragments observed are Br⁻ and NO₂⁻. aip.orgresearchgate.net The abstraction of Br and NO₂ as neutral radicals, accompanied by the opening of the thiazole ring due to the relatively weak C–S bond, are prevalent reaction channels. aip.orgaip.org Quantum chemical calculations have been instrumental in exploring these and other possible dissociation pathways and their corresponding reaction energies. aip.orgresearchgate.net

The kinetic energy distribution of the resulting fragment ions provides further insight into the dissociation dynamics. For instance, as the incident electron energy increases, the kinetic energy distribution of the NO₂⁻ fragment broadens, indicating that the excess energy from the dissociation process is deposited as vibrational excitation of the fragment. researchgate.net

Kinetic studies of the reactions between this compound and nucleophiles like alkoxide ions and piperidine show that the nitro group acts as a leaving group, consistent with a two-step nucleophilic aromatic substitution mechanism. rsc.org

Table 2: Major Anionic Fragments from DEA to 2-Bromo-5-Nitrothiazole at Different Electron Energies

| Electron Energy | Major Anionic Fragments |

|---|---|

| Near 0 eV | (BNT–NO₂)⁻, (BNT–Br)⁻, Br⁻ |

| Near 4 eV | Br⁻, NO₂⁻ |

This table summarizes the principal anionic products observed in dissociative electron attachment studies of 2-bromo-5-nitrothiazole. aip.orgaip.orgresearchgate.net

The study of 2-bromo-5-nitrothiazole (BNT) provides a valuable comparison to other halogenated nitro-heterocyclic compounds, such as nitroimidazoles and nitropurines, which have also been investigated for their radiosensitizing properties. aip.orgacs.org

A key difference between BNT and the native thiazole molecule is its susceptibility to low-energy electrons. aip.orgnih.gov Thiazole itself is primarily degraded by electrons with kinetic energies between 5 and 10 eV. aip.orgaip.org In contrast, BNT exhibits a significantly enhanced cross-section for (dissociative) electron attachment at energies near 0 eV. aip.orgaip.orgnih.gov This heightened reactivity is attributed to the presence of the electron-withdrawing nitro and bromo groups. aip.org

Unlike some other simple nitro-analogs of heterocyclic aromatic compounds, a comprehensive study of anion formation and dissociation pathways for BNT in the gas phase had been lacking until recent investigations. aip.org The presence of both NO₂ and Br groups on the thiazole ring significantly alters the dissociative electron attachment pathways and increases the number of available dissociation channels. aip.org

For instance, in halogenated pyrimidines like bromodeoxyuridine (BrdU), efficient formation of the halogen anion and a neutral base radical is observed upon electron attachment. aip.org While BNT also yields Br⁻, the formation of the complementary anion (BNT-Br)⁻ is surprisingly more dominant. aip.org Furthermore, while BNT has two sites with high electron affinity (Br and NO₂), these anions are not the most dominant species formed. Instead, reaction channels involving the abstraction of Br and NO₂ as neutral radicals, coupled with the opening of the thiazole ring, are more prevalent. aip.orgaip.org This contrasts with some other nitro-heterocycles where the nitro anion can be a more significant product.

The most remarkable feature of DEA in thiazole is the absence of a detectable signal for the dehydrogenated parent anion, which is a significant reaction in DEA for many other basic heterocyclic aromatic compounds. aip.org

Computational Chemistry and Spectroscopic Characterization

Quantum Chemical Studies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have proven to be invaluable in elucidating the molecular structure, reactivity, and electronic properties of 2-nitrothiazole.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.com It has been widely applied for the structural elucidation of various organic compounds. researchgate.netunivr.it DFT calculations, often employing the B3LYP functional with basis sets like 6-311++G(d,p), are used to optimize the molecular geometry of this compound and its derivatives. researchgate.netresearchgate.netresearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. researchgate.net The ground state nature of the optimized geometry is typically confirmed through frequency calculations. researchgate.netresearchgate.net

The aromatic character of this compound has been a subject of theoretical investigation using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) and the Harmonic Oscillator Model of Heterocyclic Electron Delocalization (HOMHED) are geometric descriptors that quantify aromaticity based on the degree of bond length equalization. scielo.org.mx Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity, calculated at the ring center. scielo.org.mxnih.gov

Studies have shown that the introduction of an electron-withdrawing group like the nitro group (NO2) can influence the aromaticity of the thiazole (B1198619) ring. researchgate.net According to HOMA and HOMHED calculations, this compound exhibits a higher degree of aromaticity compared to the parent thiazole molecule. researchgate.netresearchgate.net This is attributed to the increased electron delocalization induced by the electrophilic nitro group. researchgate.net Conversely, NICS calculations have suggested that the parent thiazole ring is more aromatic than its derivatives, including this compound. researchgate.netresearchgate.net This discrepancy highlights the different aspects of aromaticity captured by geometric and magnetic indices.

Table 1: Aromaticity Indices for this compound and Related Compounds

| Compound | HOMA | HOMHED | NICS(0) (ppm) |

| Thiazole | 0.34-0.42 | - | Negative values, indicating aromaticity |

| This compound | Higher than thiazole | Higher than thiazole | Less negative than thiazole |

Note: Specific numerical values can vary depending on the computational level of theory and basis set used. The table reflects the general trends reported in the literature. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of molecules. libretexts.orgimperial.ac.uk The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.orgajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. ajchem-a.comresearchgate.net

For this compound, the HOMO and LUMO energy levels and the resulting energy gap (ΔE) have been calculated using DFT methods. researchgate.netnih.gov The HOMO-LUMO gap is an important indicator of molecular stability and reactivity. researchgate.netsci-hub.se A smaller energy gap generally implies higher reactivity and lower kinetic stability. sci-hub.se In derivatives of this compound, the HOMO is often localized on the thiazole ring and the substituent, while the LUMO is predominantly centered on the nitro group, indicating that this group acts as the primary electron-accepting site. researchgate.net

Table 2: Calculated HOMO-LUMO Energies and Energy Gap for a this compound Derivative

| Parameter | Energy (eV) |

| EHOMO | Varies with derivative |

| ELUMO | Varies with derivative |

| ΔE (LUMO-HOMO) | Generally in the range of 2-4 eV |

Note: The values are illustrative and depend on the specific derivative and the computational method. For instance, for 2-bromo-5-nitrothiazole (B146120), a HOMO-LUMO energy gap has been calculated. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.netdiracprogram.org The MEP surface is color-coded to represent different potential values, with red indicating regions of negative potential (electron-rich) and blue representing areas of positive potential (electron-poor). uni-muenchen.de

In this compound, the MEP map reveals that the most negative potential is located around the oxygen atoms of the nitro group, making them susceptible to electrophilic attack. sci-hub.se The region around the hydrogen atoms of the thiazole ring typically shows a positive potential, indicating their susceptibility to nucleophilic attack. The nitrogen atom of the thiazole ring also presents a region of negative potential. uni-muenchen.de This information is critical for understanding intermolecular interactions and the molecule's reactivity. sci-hub.se

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics. acs.orgrsc.org Computational methods, particularly DFT, are employed to predict the NLO properties of molecules, such as the first hyperpolarizability (β). researchgate.netnih.govarxiv.org

For molecules containing a thiazole ring, the presence of electron-donating and electron-accepting groups can enhance their NLO response. researchgate.net In the case of this compound derivatives, the nitro group acts as a strong electron acceptor, which, in conjunction with a suitable donor group, can lead to significant NLO properties. researchgate.net The calculated first hyperpolarizability of certain nitrothiazole-containing Schiff bases has been shown to be several times larger than that of standard NLO materials like para-nitroaniline. researchgate.net

Table 3: Calculated First Hyperpolarizability (β) for a Nitrothiazole Derivative

| Compound | First Hyperpolarizability (β) (a.u.) |

| Schiff base with nitrothiazole moiety | Can be significantly large (e.g., >100 x 10-30 esu) |

| para-Nitroaniline (for comparison) | ~30 x 10-30 esu |

Note: The value of β is highly dependent on the molecular structure. The table provides a representative example of the potential for high NLO response in this class of compounds. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites

Advanced Spectroscopic Characterization Techniques

Experimental characterization of this compound and its derivatives relies on a suite of advanced spectroscopic techniques to confirm their structure and investigate their properties. mdpi.comnumberanalytics.compageplace.de These techniques provide data that can be compared with and validated by computational results. researchgate.net

Commonly used methods include:

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These techniques are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. researchgate.netnih.govnumberanalytics.com Experimental vibrational data can be compared with theoretical spectra calculated using DFT to achieve a complete vibrational assignment. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, which is essential for structural elucidation. researchgate.netresearchgate.net

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the molecule. researchgate.net The absorption maxima observed experimentally can be correlated with the HOMO-LUMO energy gap calculated theoretically. researchgate.net

Mass Spectrometry: This method provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. researchgate.net

Single-Crystal X-ray Diffraction: When suitable crystals can be obtained, this technique provides the most definitive structural information, including precise bond lengths and angles, which serve as a benchmark for computational models. researchgate.net

By integrating these advanced spectroscopic techniques with the insights gained from computational studies, a comprehensive and detailed understanding of the chemical and physical properties of this compound is achieved.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the molecular structure of this compound by probing the magnetic environments of its constituent nuclei, primarily hydrogen (¹H) and carbon (¹³C).

While comprehensive spectral data for this compound itself is not widely published, analysis of closely related structures, such as azetidinone derivatives of 2-amino-5-nitrothiazole (B118965), provides valuable insight. epa.hu In these derivatives, the proton on the thiazole ring (H-4) typically appears as a singlet in the ¹H NMR spectrum. epa.hu For example, in one such derivative, this proton is observed at a chemical shift of approximately 7.88 ppm. epa.hu The electron-withdrawing nature of the nitro group significantly deshields the adjacent ring protons and carbons.

The ¹³C NMR spectrum of these derivatives shows the carbon atoms of the thiazole ring at distinct chemical shifts. The C-2 carbon, bonded to the nitrogen and sulfur, is typically found in the range of 170-171 ppm, while the C-4 and C-5 carbons, influenced by the nitro group, appear around 134 ppm and 140 ppm, respectively. epa.hu

Table 1: Representative NMR Chemical Shifts (δ) for a 2-Amino-5-Nitrothiazole Derivative Data sourced from a study on azetidinone derivatives of 2-amino-5-nitrothiazole and may vary for the parent compound. epa.hu

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-4 (Thiazole Ring) | ~7.88 (singlet) | - |

| C-2 (Thiazole Ring) | - | ~170.5 |

| C-4 (Thiazole Ring) | - | ~134.4 |

| C-5 (Thiazole Ring) | - | ~140.7 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the most prominent vibrational bands are associated with the nitro (NO₂) group and the thiazole ring. Detailed vibrational analysis has been performed on the closely related compound 2-bromo-5-nitrothiazole (BNT), providing a strong basis for assigning the vibrational modes of this compound. researchgate.netnih.gov

The key vibrational modes include:

NO₂ Vibrations : The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong bands in the IR spectrum. For BNT, these are observed experimentally and confirmed by DFT calculations. researchgate.netnih.gov

Thiazole Ring Vibrations : The stretching and bending vibrations of the C-H, C=N, C-S, and C-N bonds within the thiazole ring give rise to a series of characteristic bands.

C-N Stretch : The vibration of the bond connecting the nitro group to the thiazole ring is also a key diagnostic feature.

Table 2: Key Vibrational Frequencies for 2-Bromo-5-nitrothiazole (BNT) as an Analog for this compound Data obtained from experimental and computational studies on BNT. researchgate.netnih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

| NO₂ Asymmetric Stretch | ~1520 | IR |

| NO₂ Symmetric Stretch | ~1350 | IR |

| Thiazole Ring Stretching | 1600 - 1300 | IR / Raman |

| C-H Stretching | >3000 | IR / Raman |

These spectroscopic fingerprints are invaluable for identifying the compound and analyzing its structural integrity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of this compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₃H₂N₂O₂S, corresponding to a molecular weight of approximately 130.13 g/mol . nih.gov In electron ionization (EI) mass spectrometry, the spectrum typically shows a molecular ion peak ([M]⁺) at m/z 130. nih.gov

Studies on related compounds, such as 2-bromo-5-nitrothiazole, reveal characteristic fragmentation pathways under electron attachment. aip.orgaip.org A primary fragmentation route for nitroaromatic compounds is the cleavage of the C-NO₂ bond. Therefore, the fragmentation of this compound is expected to involve the loss of a nitro group (NO₂) as a neutral radical, leading to a significant fragment ion.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z Value | Description |

| [C₃H₂N₂O₂S]⁺ | 130 | Molecular Ion ([M]⁺) nih.gov |

| [C₃H₂NS]⁺ | 84 | Loss of NO₂ |

Analysis of these fragments helps confirm the presence of the nitro group and the integrity of the thiazole ring structure.

X-ray Diffraction for Solid-State Structures and Polymorphism

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for (E)-N,N-diethyl-2-(5-nitrothiazol-2-yl)-1-phenylethen-1-amine Data from a derivative containing the this compound core. researchgate.netresearchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.0650(15) |

| b (Å) | 16.342(3) |

| c (Å) | 10.1187(17) |

| β (°) | 91.061(5) |

| Volume (ų) | 1498.7(4) |

| Z | 4 |

Furthermore, the study of related compounds, such as azo dyes derived from 2-amino-5-nitrothiazole, has shown the existence of polymorphism—the ability of a substance to exist in more than one crystal structure. researchgate.net This suggests that this compound and its derivatives may also exhibit different polymorphic forms, which can influence their physical properties.

Biomedical and Pharmacological Research Applications

Antimicrobial and Antiparasitic Activities

Derivatives of 2-nitrothiazole have demonstrated notable efficacy against a wide range of pathogenic microorganisms, including bacteria and parasites. This has led to in-depth studies to understand their mechanisms of action and to evaluate their potential in combating various infectious diseases.

Mechanism of Action Studies (e.g., Pyruvate (B1213749):Ferredoxin Oxidoreductase Inhibition)

The primary mechanism of action for many nitrothiazole-based compounds is the inhibition of pyruvate:ferredoxin oxidoreductase (PFOR). nih.govasm.org This enzyme is crucial for the energy metabolism of anaerobic organisms, as it catalyzes the oxidative decarboxylation of pyruvate to form acetyl-CoA. nih.govasm.org By inhibiting PFOR, these compounds disrupt the central metabolic pathway of susceptible pathogens, leading to their death.

Specifically, the active form of the drug is believed to be the anion of the nitrothiazole, which interferes with the thiamine (B1217682) pyrophosphate (TPP) cofactor of the PFOR enzyme. nih.govasm.org The 5-nitro group of the thiazole (B1198619) ring plays a critical role in this interaction. nih.gov This mechanism is selective for anaerobic pathogens because mammals and other eubacteria utilize a different enzyme, pyruvate dehydrogenase, for pyruvate oxidation, which is not sensitive to nitrothiazoles. nih.gov

Efficacy against Specific Pathogens

Research has demonstrated the effectiveness of this compound derivatives against a variety of clinically significant pathogens.

Mycobacterium tuberculosis : 2-Nitroimidazole, a related compound, has shown potent antituberculous activity against the active replicating stage of Mycobacterium tuberculosis. nih.gov It was found to be effective even within the intracellular environment of human macrophages. nih.gov Furthermore, a this compound-based prodrug of moxifloxacin (B1663623) demonstrated superior inhibitory activity against non-replicating M. tuberculosis compared to moxifloxacin alone. iiserpune.ac.in

Helicobacter pylori : Nitazoxanide (B1678950), a derivative of this compound, and its analogs have shown the ability to suppress the growth of Helicobacter pylori. nih.govnih.gov In vitro studies have confirmed the potent anti-H. pylori effect of nitazoxanide, even against strains resistant to metronidazole (B1676534). nih.gov

Campylobacter jejuni : Nitrothiazole derivatives have been found to be highly active against microaerophilic campylobacters, including Campylobacter jejuni. nih.govnih.gov They have been shown to kill these bacteria rapidly at low concentrations. nih.gov

Clostridium difficile : Nitazoxanide and other this compound derivatives have demonstrated significant in vitro activity against Clostridium difficile. asm.orgnih.govoup.com They have MICs comparable to or lower than those of standard therapies like metronidazole and vancomycin (B549263). nih.gov Amixicile, a soluble derivative, showed efficacy equivalent to vancomycin and fidaxomicin (B1672665) in a mouse model of C. difficile infection, with a lower rate of recurrence. asm.org

Giardia intestinalis (formerly Giardia lamblia): Nitazoxanide and its analogs are effective against Giardia intestinalis. asm.orgresearchgate.netmdpi.com Some novel nitrothiazole derivatives have shown significantly greater potency than the reference drug metronidazole in both in vitro and in vivo models of giardiasis. nih.govnih.gov

Trichomonas vaginalis : New 5-nitrothiazole (B1205993) chimeras have shown potent activity against Trichomonas vaginalis in vitro. nih.gov

Leishmania mexicana , Leishmania amazonensis , and Trypanosoma cruzi : Synthetic 5-nitrothiazole-NSAID chimeras have demonstrated broad-spectrum antiprotozoal activity, including against Leishmania mexicana, Leishmania amazonensis, and Trypanosoma cruzi. nih.gov Other studies have also shown the activity of 2-substituted 5-nitroimidazoles against T. cruzi. nih.gov

Research on Biofilm Eradication

Bacterial biofilms present a significant challenge in treating chronic infections due to their inherent resistance to antimicrobial agents. Research has explored the potential of nitro-heteroaromatic compounds, including nitrothiazoles, in eradicating these resilient bacterial communities. nih.govmdpi.com Novel nitrothiazole derivatives have been synthesized and tested for their ability to eliminate biofilms formed by both Gram-positive and Gram-negative pathogens. nih.govmdpi.com For instance, certain analogs of nitazoxanide have shown enhanced activity in eradicating biofilms. nih.gov

Drug Resistance Mechanisms and Mitigation Strategies

A significant advantage of nitrothiazoles is that clinical resistance to them has not been widely observed. nih.gov This is likely due to their unique mechanism of action targeting the PFOR enzyme. nih.gov Unlike many other antibiotics where resistance arises from mutations in the target protein, the action of nitrothiazoles on the TPP cofactor makes the development of resistance through this pathway less likely. asm.org

However, resistance to other nitroheterocyclic drugs, such as nitroimidazoles in H. pylori, is a known clinical issue. nih.gov This resistance can decrease the efficacy of treatment regimens containing these drugs. nih.gov The development of novel nitrothiazole derivatives and combination therapies is a key strategy to mitigate the potential for resistance and to treat infections caused by already resistant organisms. For example, nitazoxanide has shown efficacy against metronidazole-resistant H. pylori strains. nih.govgastrores.org

Anticancer Research and Radiosensitization

In addition to their antimicrobial properties, this compound derivatives are being investigated for their potential applications in oncology, particularly as radiosensitizers.

Hypoxic Radiosensitizing Properties

Solid tumors often contain regions of low oxygen, known as hypoxia. aip.org These hypoxic cells are notoriously resistant to radiation therapy because oxygen is required to "fix" the DNA damage caused by radiation. aip.org Hypoxic cell radiosensitizers are compounds that mimic the effect of oxygen, increasing the sensitivity of these resistant cancer cells to radiation treatment. aip.org

Investigations into Carcinogenicity

Investigations into the carcinogenic potential of this compound and its derivatives, particularly 2-amino-5-nitrothiazole (B118965), have been conducted. In one study, 2-amino-5-nitrothiazole was administered in the diet to mice and two different strains of rats. inchem.org The findings from the studies in mice did not suggest a carcinogenic effect. inchem.org However, in one experiment with female rats, an increased incidence of benign mammary tumors was observed. inchem.org Another experiment in male rats showed an increase in malignant lymphomas, as well as lymphocytic, undifferentiated, and granulocytic leukemias. inchem.orgnih.gov

There is limited evidence for the carcinogenicity of 2-amino-5-nitrothiazole in experimental animals. inchem.org No epidemiological studies or case reports were available to evaluate the carcinogenic risk of 2-amino-5-nitrothiazole to humans. inchem.orgca.gov

Antitumor Mechanisms and Target Identification (e.g., Tyrosine Kinase Inhibition)

The 2-aminothiazole (B372263) scaffold has been identified as a promising structure in the development of anticancer drugs. nih.gov It is a core component of clinically used drugs like dasatinib. nih.gov Research has shown that derivatives of 2-aminothiazole can exhibit potent and selective inhibitory activity against various human cancer cell lines. nih.gov

One of the identified mechanisms of antitumor activity is the inhibition of tyrosine kinases. wikipedia.org Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways that control cell proliferation and survival. wikipedia.org Their inhibition can disrupt these pathways and lead to the death of cancer cells. longdom.org

In the context of this compound derivatives, a study focused on new 1,3,4-thiadiazole (B1197879) derivatives incorporating a nitrothiazole moiety. osti.gov One particular compound, N-(5-nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide, was found to inhibit the Abl protein kinase. osti.govdntb.gov.ua Molecular modeling suggested that the nitrothiazole part of the molecule plays a key role in binding to the kinase. osti.gov

Derivatives of 2-aminothiazole have been developed as potent inhibitors of the Src family of kinases. nih.gov Through structural modifications, compounds with high potency in both biochemical and cellular assays have been identified. nih.gov For instance, Dasatinib, which contains a 2-aminothiazole core, is used in the treatment of chronic myelogenous leukemia. nih.gov

The antitumor mechanisms of these compounds can also involve the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.gov For example, one 2-aminothiazole derivative was found to induce apoptosis by activating caspase-3 and altering the levels of Bcl-2 family proteins. nih.gov

Neurodegenerative Disease Research

Inhibition of Monoamine Oxidase (MAO) and Cholinesterases (ChE)

Derivatives of 2-amino-5-nitrothiazole have been investigated for their potential to inhibit enzymes implicated in neurodegenerative diseases, namely monoamine oxidase (MAO) and cholinesterases (ChE). nih.gov A series of 2-amino-5-nitrothiazole derived semicarbazones were synthesized and evaluated for their inhibitory activity against these enzymes. nih.govresearchgate.net

Most of the synthesized compounds showed a preference for inhibiting MAO-B over MAO-A. nih.govresearchgate.net One compound, (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide), emerged as a potent and selective inhibitor of MAO-B. nih.govresearchgate.net Kinetic studies revealed that its inhibition was competitive and reversible. nih.govnih.gov

In the same study, other derivatives were identified as potent inhibitors of cholinesterases. nih.gov Specifically, 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide was a lead inhibitor of acetylcholinesterase (AChE), while 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide was a potent inhibitor of butyrylcholinesterase (BuChE). nih.govresearchgate.net The inhibition of AChE and BuChE by these compounds was found to be of a mixed type. nih.govnih.gov

Multifunctional Potential as Anti-Neurodegenerative Agents

The ability of 2-amino-5-nitrothiazole derivatives to inhibit both MAO and ChE suggests their potential as multifunctional agents for the treatment of neurodegenerative diseases. nih.gov The simultaneous inhibition of these two enzyme systems is considered a promising strategy for managing complex neurodegenerative disorders. nih.gov

In addition to their dual enzyme inhibitory activity, these compounds have also been screened for other relevant properties. nih.govresearchgate.net Antioxidant activity and neurotoxicity screenings have been conducted, with results suggesting that these derivatives have a multifunctional potential for the therapy of neurodegenerative diseases. nih.govresearchgate.netnih.gov The antioxidant properties are particularly relevant as oxidative stress is believed to play a significant role in the pathology of these diseases. nih.gov

Structure-Activity Relationship (SAR) Studies for Potency and Selectivity

Structure-activity relationship (SAR) studies have been conducted on 2-amino-5-nitrothiazole derived semicarbazones to understand the structural features that are important for their potency and selectivity as MAO and ChE inhibitors. nih.govnih.gov These studies revealed several key aspects. nih.gov

For MAO-B inhibition, the presence of a small heteroaryl ring at the amino terminal of the semicarbazone template was found to be crucial for preferential inhibition and selectivity. nih.govresearchgate.net The size of the aryl binding site was also identified as a significant factor for potency and selectivity towards MAO-B. nih.govnih.gov

Molecular docking studies have provided further insights into the binding of these compounds to the active sites of MAO-B and ChE. nih.govnih.gov These studies have shown that the compounds can be well-accommodated within the active sites through stable hydrogen bonding and hydrophobic interactions. nih.govnih.gov This information is valuable for the rational design of new and more potent inhibitors. researchgate.net

Other Biological Activities

Beyond the applications in cancer and neurodegenerative disease research, this compound and its derivatives have been explored for other biological activities. For instance, 2-acetamido-5-nitrothiazole is recognized as a versatile compound in the synthesis of various biologically active molecules, including antimicrobial and anti-inflammatory drugs. chemimpex.com The nitro group is considered to contribute to its biological activity. chemimpex.com

Derivatives of 2-amino-5-nitrothiazole have been synthesized as analogues of the drug Nitazoxanide and have been assayed for their ability to suppress the growth of various microorganisms, including Helicobacter pylori, Campylobacter jejuni, and Clostridium difficile. nih.gov Some of these analogues displayed better activity than the parent compound against pyruvate:ferredoxin oxidoreductase (PFOR) utilizing microorganisms. nih.gov

Furthermore, some heterocyclic azo dyes derived from 2-amino-5-nitrothiazole have been synthesized and evaluated for their anti-mycobacterial activity against M. tuberculosis, with some compounds showing notable activity. researchgate.net

Antiviral Properties

The this compound moiety is a core component of nitazoxanide, a broad-spectrum anti-infective agent. drugbank.comwikipedia.org Nitazoxanide and its derivatives, known as thiazolides, have demonstrated significant antiviral activity against a wide range of DNA and RNA viruses. open.ac.uknih.govtandfonline.com This has led to further exploration of this compound-based compounds as potential antiviral agents.

Detailed research has shown that derivatives of this compound are effective against several viruses, including influenza viruses, hepatitis B and C, rotaviruses, and coronaviruses. open.ac.uktandfonline.comresearchgate.net The antiviral mechanism of these compounds can vary depending on the virus. For instance, against influenza viruses, the active metabolite of nitazoxanide, tizoxanide, has been shown to block the maturation of the viral hemagglutinin, a crucial step in the viral replication cycle. drugbank.comwikipedia.orgnih.gov In the case of rotavirus, thiazolides interfere with viral morphogenesis by inhibiting the formation of viroplasms, which are essential for viral replication; this is achieved by hindering the interaction between the viral nonstructural proteins NSP2 and NSP5. nih.gov

Recent studies have also focused on synthesizing new N-(5-nitrothiazol-2-yl)-carboxamido derivatives and evaluating their potential against SARS-CoV-2. tandfonline.com These studies, along with others on various thiazole derivatives, highlight the potential of the this compound scaffold in the development of new antiviral therapies. mdpi.com

Table 1: Antiviral Activity of Selected this compound Derivatives

| Compound/Derivative | Virus | Assay Type | Key Findings | Reference(s) |

| Nitazoxanide (NTZ) | Influenza A & B, Hepatitis B & C, Rotavirus, Norovirus, Coronaviruses | Cell Culture Assays, Clinical Trials | Broad-spectrum antiviral agent; inhibits viral replication. | open.ac.uknih.govtandfonline.com |

| Tizoxanide (active metabolite of NTZ) | Influenza A (multiple strains), Rotavirus | In vitro studies | Inhibits replication of various influenza strains; more active than NTZ against rotavirus. nih.govnih.gov | |

| Thiazolide Analogs | Influenza A Virus (H1N1 subtype) | Cell Culture-based Assay | Eight analogs showed IC50 values in the range of 0.14–5.0 μM. | open.ac.uktandfonline.comresearchgate.net |

| N-(5-nitrothiazol-2-yl)-carboxamido derivatives | SARS-CoV-2 | SARS-CoV-2 Cell-based Inhibitory Assay | Compound 3b showed promising anti-SARS-CoV-2 activity (IC50 = 174.7 µg/mL); compounds 3a , 3b , and 3c showed potent Mpro inhibitory effects. | tandfonline.com |

| Camphor-derived 2,3-dihydrothiazoles | Vaccinia virus, Marburg virus | In vitro antiviral activity study | New promising agents active against both viruses were identified. | mdpi.com |

Antioxidant Potential

The antioxidant properties of compounds containing the thiazole ring have been a subject of significant research. researchgate.netaip.orgmdpi.com The nitro group (NO2) is recognized for its contribution to a range of biological activities, including antioxidant effects. researchgate.net The mechanism of action can involve the generation of free radicals and the induction of oxidative stress, which can damage cellular structures.

A number of studies have synthesized and evaluated various this compound derivatives for their antioxidant capacity using different in vitro assays. For example, a series of 2-amino-5-nitrothiazole derived semicarbazones were assessed for their antioxidant potential through the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov The results from these studies suggest a multifunctional potential for these compounds in therapies for conditions like neurodegenerative diseases. nih.govnih.gov

Other research has explored a variety of derivatives, including those combined with 1,3,4-oxadiazole (B1194373) or phenolic structures, to enhance antioxidant activity. jipbs.comnih.gov These studies often employ a panel of assays, such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging, FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (CUPric Reducing Antioxidant Capacity), to obtain a comprehensive understanding of the antioxidant profile. researchgate.netmdpi.com The presence of electron-donating groups, such as a nitro group, is often noted as potentially influencing the antioxidant activity. jipbs.com

Table 2: Antioxidant Activity of Selected this compound Derivatives

| Derivative Class | Assay(s) | Key Findings | Reference(s) |

| 2-Amino-5-nitrothiazole derived semicarbazones | DPPH radical scavenging assay | Showed antioxidant potential, suggesting a role in mitigating oxidative stress. | nih.govnih.govresearchgate.net |

| Imidazo[2,1-b]thiazole derivatives | Anti-LPO, ABTS radical scavenging, FRAP | Compounds 4h , 5h , and 6h displayed the highest anti-LPO and ABTS activity; compounds 4i and 4a showed the best FRAP activity. | researchgate.net |

| 1,3,4-Oxadiazole-2-thione derivatives with a nitrothiazole moiety | DPPH, Nitric oxide, Hydrogen peroxide scavenging assays | The presence of the electron-donating nitro group was suggested to influence antioxidant activity. Compound Ec showed the highest activity. | jipbs.com |

| N-Methyl substituted thiazole-derived polyphenolic compounds | ABTS, DPPH, RP, TAC, FRAP, CUPRAC | Compounds 7j and 7k exhibited significantly enhanced antioxidant activity compared to standards like ascorbic acid and Trolox. | mdpi.com |

Anti-inflammatory and Analgesic Effects

Thiazole and its derivatives are recognized for a wide spectrum of biological activities, including anti-inflammatory and analgesic effects. aip.orgrasayanjournal.co.inmdpi.com The incorporation of a nitro group into the thiazole structure has been explored in the development of compounds with potent anti-inflammatory properties. wjpmr.com

Research into the anti-inflammatory mechanisms of thiazole derivatives suggests that they can inhibit the production of pro-inflammatory mediators. For example, certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were found to effectively inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in cell-based assays. rsc.org The most potent compound from this series, 13b , was also found to be non-toxic in cytotoxicity assays. rsc.org

In vivo studies have further substantiated these findings. A series of newly synthesized heterocyclic substituted thiazoles demonstrated mild-to-good analgesic and anti-inflammatory activity in animal models, such as the tail-flick test and carrageenan-induced paw edema test. rasayanjournal.co.in Similarly, benzothiazole (B30560) derivatives have been shown to significantly inhibit carrageenan-induced rat paw edema and exhibit notable analgesic activity. nih.gov The anti-inflammatory potency of nonsteroidal anti-inflammatory drugs (NSAIDs) is often attributed to the inhibition of the cyclooxygenase (COX) enzyme, and research suggests that some thiazole derivatives may act through a similar mechanism. rasayanjournal.co.inrsc.org

Table 3: Anti-inflammatory and Analgesic Activity of Selected Thiazole Derivatives

| Derivative Class | Animal Model / Assay | Key Findings | Reference(s) |

| Nitro substituted phenyl thiazoles | Carrageenan and formalin induced rat paw edema | Showed better anti-inflammatory activity when compared to the standard drug, nimesulide. | wjpmr.com |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | LPS-induced RAW264.7 cells | Most compounds effectively inhibited NO, IL-6, and TNF-α release. Compound 13b was the most potent. | rsc.org |

| Heterocyclic substituted thiazoles | Tail-flick method, Carrageenan-induced foot paw oedema | Most derivatives produced mild-to-good analgesic and anti-inflammatory activity. | rasayanjournal.co.in |

| Benzothiazole derivatives with benzenesulphonamide and carboxamide | Carrageenan-induced rat paw oedema, Acetic acid-induced writhing test | Compounds 17c and 17i showed significant inhibition of edema (up to 80% and 78% respectively) and potent analgesic effects. | nih.gov |

Materials Science Applications and Advanced Functionalities

Role in Perovskite Solar Cells

Perovskite solar cells (PSCs) represent a promising frontier in photovoltaic technology, and additives play a crucial role in optimizing their performance. A derivative, 2-Amino-5-nitrothiazole (B118965) (ANT), has been identified as a significant multifunctional additive in the fabrication of all-inorganic CsPbI₂Br perovskite solar cells. researchgate.netglobalauthorid.comx-mol.com

The quality of the perovskite film is paramount to the solar cell's efficiency. Rapid crystal growth during the solution-based processing of CsPbI₂Br films often results in morphological issues like pinholes and a high density of defects, which are detrimental to performance. researchgate.netx-mol.com The introduction of 2-Amino-5-nitrothiazole (ANT) into the perovskite precursor solution helps to moderate the crystallization process. researchgate.netx-mol.com This is achieved through selective interactions between ANT and the perovskite precursors, leading to the formation of a dense, uniform, and flawless CsPbI₂Br film with enhanced crystallinity and superior surface coverage. researchgate.netx-mol.com Similarly, another thiazole (B1198619) derivative, 5-aminothiazole hydrochloride (5ATCl), has been shown to increase grain size and improve film quality in perovskite layers. rsc.org

The amino (-NH₂) group in ANT coordinates with the lead (Pb) octahedra in the perovskite structure, effectively neutralizing charge defects through the formation of N-H---I/Br hydrogen bonds. researchgate.net Concurrently, the sulfur and nitrogen sites (S=C-N) within the thiazole ring interact with uncoordinated Pb²⁺ ions. researchgate.net This dual-action passivation significantly reduces defect states and suppresses non-radiative charge recombination, a critical factor for improving photovoltaic performance. researchgate.netx-mol.com This strategy of using functional additives to passivate defects is a common and effective approach in achieving high-efficiency perovskite solar cells. nih.gov